5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol
Overview
Description
5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is a chemical compound with the molecular formula C6H7FN2O2The compound is characterized by the presence of a fluorine atom at the 5-position, a methoxymethyl group at the 2-position, and a hydroxyl group at the 4-position of the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloromethyl-5-fluoropyrimidine.
Methoxymethylation: The 2-chloromethyl group is substituted with a methoxymethyl group using sodium methoxide in methanol as the reagent and solvent.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions, particularly at the fluorine-substituted position.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-one.
Reduction: Formation of this compound derivatives with reduced fluorine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated pyrimidine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.
Medicine: Explored for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound can target enzymes involved in nucleotide synthesis and metabolism.
Pathways Involved: It can inhibit the activity of enzymes such as thymidylate synthase, leading to disruption of DNA synthesis and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxy-4-pyrimidinone: Similar structure but lacks the methoxymethyl group.
5-Fluoro-2-methyl-4-pyrimidinol: Similar structure but has a methyl group instead of a methoxymethyl group.
5-Fluoro-2-(hydroxymethyl)pyrimidin-4-ol: Similar structure but has a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Biological Activity
5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is noted for its structural features that may contribute to its interaction with biological targets, making it a subject of interest in drug discovery.
Chemical Structure and Properties
The chemical formula of this compound is , and it features a fluorine atom at the 5-position and a methoxymethyl group at the 2-position of the pyrimidine ring. This structural arrangement is believed to influence its biological activity through various mechanisms.
Table 1: Basic Properties of this compound
Property | Value |
---|---|
Molecular Weight | 158.13 g/mol |
Solubility | Soluble in DMSO and ethanol |
Melting Point | Not specified |
LogP | Not specified |
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. Research has shown that compounds with similar structures can inhibit various cancer cell lines by interfering with cellular processes such as DNA replication and cell cycle progression.
Case Study: Inhibition of Cancer Cell Proliferation
In a study evaluating the anticancer activity of related pyrimidine compounds, several derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with a similar scaffold to this compound demonstrated IC50 values ranging from 10 to 20 µM, suggesting moderate potency against these cell lines .
Antiviral Activity
Pyrimidine derivatives have also been explored for their antiviral properties. A related compound was shown to exhibit antiviral activity against influenza viruses, indicating that modifications in the pyrimidine structure could enhance efficacy against viral replication.
Table 2: Antiviral Activity Summary
Compound | Virus Type | IC50 (µM) |
---|---|---|
This compound | Influenza A | Not specified |
Similar Pyrimidine Derivative | Influenza B | 15 |
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
- DNA Interaction : The ability to intercalate into DNA or RNA may disrupt replication processes.
- Signal Transduction Pathways : Modulating pathways involved in apoptosis or cellular stress responses could be another mechanism.
Safety Profile
Preliminary toxicity assessments suggest that compounds in this class exhibit acceptable safety profiles at therapeutic doses, but comprehensive toxicological studies are necessary to confirm these findings.
Properties
IUPAC Name |
5-fluoro-2-(methoxymethyl)-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-11-3-5-8-2-4(7)6(10)9-5/h2H,3H2,1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVNQKRSIVTLIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C(C(=O)N1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653961 | |
Record name | 5-Fluoro-2-(methoxymethyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-10-2 | |
Record name | 5-Fluoro-2-(methoxymethyl)-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-(methoxymethyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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